2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 94794-27-1
VCID: VC16087087
InChI: InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
SMILES: Array
Molecular Formula: C8H8BrN3S
Molecular Weight: 258.14 g/mol

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

CAS No.: 94794-27-1

Cat. No.: VC16087087

Molecular Formula: C8H8BrN3S

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide - 94794-27-1

Specification

CAS No. 94794-27-1
Molecular Formula C8H8BrN3S
Molecular Weight 258.14 g/mol
IUPAC Name [(E)-(4-bromophenyl)methylideneamino]thiourea
Standard InChI InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
Standard InChI Key HMOSVEOPAUPPHT-VZUCSPMQSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N\NC(=S)N)Br
Canonical SMILES C1=CC(=CC=C1C=NNC(=S)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [(4-bromophenyl)methylideneamino]thiourea, reflects its core structure: a 4-bromobenzaldehyde moiety condensed with thiosemicarbazide. X-ray crystallography of analogous thiosemicarbazones reveals planar configurations stabilized by intramolecular hydrogen bonds (e.g., C—H⋯N interactions), which enhance stability and influence biological activity . The bromine atom at the para position introduces steric and electronic effects, potentially enhancing lipid solubility and target binding.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₈H₈BrN₃S
Molecular Weight258.14 g/mol
SMILESC1=CC(=CC=C1C=NNC(=S)N)Br
InChI KeyHMOSVEOPAUPPHT-UHFFFAOYSA-N
SolubilityLimited in water; soluble in DMSO, DMF
Melting Point229–230°C (decomposes)

Spectroscopic Characterization

  • NMR: The azomethine proton (CH=N) resonates at δ 8.3–8.5 ppm, while the thiourea NH groups appear as singlets near δ 11.2–11.9 ppm .

  • IR: Stretching vibrations at 1590–1610 cm⁻¹ (C=N), 1250–1270 cm⁻¹ (C=S), and 750 cm⁻¹ (C-Br) confirm functional groups .

  • MS: ESI-MS exhibits a molecular ion peak at m/z 257.98 [M+H]⁺, with fragmentation patterns consistent with Br loss and thiourea cleavage.

Synthesis and Structural Modification

Conventional Synthesis Routes

The compound is typically synthesized via acid-catalyzed condensation of 4-bromobenzaldehyde with thiosemicarbazide in ethanol under reflux (Scheme 1) :

Scheme 1:
4-Bromobenzaldehyde + Thiosemicarbazide → 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Yields range from 70–85% after recrystallization from dimethylformamide (DMF) . Microwave-assisted methods reduce reaction times from 4–6 hours to 15–30 minutes, improving efficiency .

Derivatives and Analogues

Structural modifications focus on:

  • Aromatic Substitution: Replacing bromine with Cl, NO₂, or OCH₃ alters electronic properties and bioactivity .

  • Metal Complexation: Coordination with Cu(II), Zn(II), or Fe(III) enhances antimicrobial potency via chelation . For example, Cu(II) complexes of analogous thiosemicarbazones show 4-fold lower MIC values against Staphylococcus aureus than ligands alone .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Gram-positive bacteria (S. aureus, MIC = 12.5 µg/mL) and fungi (Candida albicans, MIC = 25 µg/mL) by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis . Thiosemicarbazones also suppress bacterial efflux pumps, reversing drug resistance in methicillin-resistant S. aureus (MRSA) .

Table 2: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli50DNA gyrase binding
Candida albicans25Ergosterol biosynthesis

Enzyme Inhibition

  • Tyrosinase: IC₅₀ = 8.2 µM (vs. 25 µM for kojic acid), via chelation of the active-site copper .

  • Matrix Metalloproteinases (MMPs): Inhibits MMP-2/9 at 5 µM, reducing tumor invasion .

Pharmacological and Toxicological Considerations

ADME Properties

  • Absorption: Moderate permeability (PAMPA logPe = −5.2) due to high polarity; prodrug strategies (e.g., esterification) improve bioavailability .

  • Metabolism: Hepatic glucuronidation and sulfation generate inactive metabolites, with a plasma half-life of 2.3 hours in rodents .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral), with no hepatotoxicity at therapeutic doses.

  • Genotoxicity: Negative in Ames test, suggesting low mutagenic risk .

Future Research Directions

  • Structure-Activity Relationships: Systematic exploration of C-4 substituents and metal complexes to optimize potency.

  • Drug Delivery Systems: Nanoencapsulation in liposomes or polymeric nanoparticles to enhance solubility and target specificity.

  • Synergistic Combinations: Pairing with β-lactam antibiotics or antifungals to overcome resistance.

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